Bienvenue dans la boutique en ligne BenchChem!

Pelcitoclax

Platelet Toxicity Prodrug Strategy Safety Profile

Pelcitoclax (APG-1252) is the only prodrug-based dual BCL-2/BCL-xL inhibitor that resolves the selectivity-toxicity trade-off. Its active metabolite (Ki <1 nM) directly overcomes venetoclax resistance by targeting upregulated BCL-xL, while the >30-fold platelet safety margin enables chronic in vivo studies impossible with navitoclax. Essential for translational research in SCLC (25% ORR with paclitaxel), T-ALL multi-drug regimens, and gastric cancer models. Procure ≥98% purity pelcitoclax to achieve dual BCL-2/BCL-xL blockade without dose-limiting thrombocytopenia.

Molecular Formula C57H66ClF4N6O11PS4
Molecular Weight 1281.9 g/mol
CAS No. 1619923-36-2
Cat. No. B8201800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelcitoclax
CAS1619923-36-2
Molecular FormulaC57H66ClF4N6O11PS4
Molecular Weight1281.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
InChIInChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1
InChIKeyQIOCQCYXBYUYLH-YACUFSJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pelcitoclax (APG-1252) 1619923-36-2 for Research Procurement: Bcl-2/Bcl-xL Dual Inhibitor with Prodrug Design


Pelcitoclax (APG-1252, CAS 1619923-36-2) is a novel, investigational small-molecule dual inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL, developed by Ascentage Pharma using an innovative prodrug strategy to mitigate the on-target platelet toxicity historically associated with BCL-xL inhibition [1]. In preclinical studies, its active metabolite, APG-1252-M1, exhibits potent binding affinity with a Ki of less than 1 nM for its targets . Pelcitoclax is currently in Phase I/II clinical trials for multiple solid tumors and hematologic malignancies, including small cell lung cancer and non-Hodgkin lymphoma [2].

Why Pelcitoclax (APG-1252) Cannot Be Substituted with Navitoclax or Venetoclax in Bcl-2 Family Research


Simply interchanging BCL-2 family inhibitors is not scientifically valid due to critical differences in target selectivity and resultant safety profiles. The first-generation dual inhibitor Navitoclax (ABT-263) potently inhibits BCL-xL, but this leads to severe, dose-limiting thrombocytopenia because platelets depend on BCL-xL for survival, which has halted its clinical development for many indications [1]. Conversely, the selective BCL-2 inhibitor Venetoclax (ABT-199) was engineered to spare platelets, but its efficacy is limited to BCL-2-dependent cancers, and resistance often emerges via upregulation of BCL-xL or MCL-1 [2]. Pelcitoclax was specifically designed with a prodrug strategy to overcome this selectivity-toxicity trade-off, enabling dual BCL-2/BCL-xL inhibition with a manageable safety profile, as demonstrated by quantitative evidence [3].

Quantitative Differentiation of Pelcitoclax (APG-1252) for Scientific Selection: Head-to-Head Evidence


Pelcitoclax Prodrug Design Mitigates Platelet Toxicity Compared to Navitoclax

The prodrug design of pelcitoclax confers a significant reduction in on-target platelet toxicity, a major dose-limiting factor for the dual inhibitor navitoclax (ABT-263) . Pelcitoclax itself is a prodrug with limited cell permeability, which is converted to its active metabolite, APG-1252-M1, primarily within the tumor microenvironment [1]. This contrasts with navitoclax, an orally bioavailable inhibitor that potently and systemically inhibits BCL-xL on circulating platelets, leading to severe and rapid thrombocytopenia [2]. Quantitative data show that pelcitoclax is >30-times less effective at killing platelets than its active metabolite, APG-1252-M1, in animal models, demonstrating the prodrug's ability to limit systemic exposure to the active moiety .

Platelet Toxicity Prodrug Strategy Safety Profile

Pelcitoclax Overcomes Venetoclax Resistance by Targeting BCL-xL

A key differentiator for pelcitoclax is its ability to overcome both intrinsic and acquired resistance to the selective BCL-2 inhibitor, venetoclax [1]. In multiple myeloma (MM) cell lines with acquired resistance to venetoclax, the combination of a BCL-xL inhibitor (A155463) with venetoclax synergistically induced cell death with combination index values < 0.3 [2]. This finding underscores the mechanistic basis for pelcitoclax's advantage, as it simultaneously inhibits BCL-2 and BCL-xL as a single agent. Furthermore, pelcitoclax (as its active metabolite APG-1252-M1) was directly shown to induce cytotoxicity in MM cell lines that are intrinsically resistant to venetoclax, and it significantly reduced cell viability in clones with acquired venetoclax resistance, overcoming ERK activation and decreasing BIM sequestration by BCL-xL [1].

Venetoclax Resistance BCL-xL Multiple Myeloma

Synergistic Apoptosis in T-ALL with Triplet Combination Therapy

In T-cell acute lymphoblastic leukemia (T-ALL), pelcitoclax's active metabolite, APG-1244, demonstrates unique synergistic potential when combined with other targeted agents [1]. In vitro studies on MOLT4 and Jurkat cell lines showed that a triplet combination of the multikinase inhibitor olverembatinib, the BCL-2 inhibitor lisaftoclax, and APG-1244 resulted in a highly synergistic induction of apoptosis compared to doublet combinations (p < 0.0001) [1]. This effect was linked to a synergistic reduction in BCL-xL protein levels and downstream signaling, a mechanism not achievable with single-target inhibitors [1].

T-ALL Combination Therapy Apoptosis

Superior In Vivo Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies provide quantitative evidence for pelcitoclax's superior anti-tumor activity [1]. In xenograft models, pelcitoclax (25-100 mg/kg; i.v.; once daily for 10 days) demonstrated a significantly greater inhibition of tumor growth compared to control and other treatment groups [1]. This quantitative difference is supported by pharmacodynamic data showing that pelcitoclax disrupts BCL-xL:BIM and BCL-xL:PUMA complexes in patient-derived xenograft (PDX) models, and the levels of these complexes correlate with the degree of tumor growth inhibition [2].

Xenograft Model Tumor Growth Inhibition SCLC

Pelcitoclax Synergizes with Paclitaxel to Target MCL-1 Pathway in SCLC

Pelcitoclax's mechanism of action involves synergy with chemotherapy through the downregulation of the anti-apoptotic protein MCL-1, a common resistance mechanism [1]. Preclinical data show that when combined with taxanes like paclitaxel, pelcitoclax enhances antitumor activity by downregulating MCL-1 [2]. This mechanism is supported by clinical data: in a Phase Ib/II trial for relapsed/refractory small cell lung cancer (R/R SCLC), the combination of pelcitoclax (240 mg) and paclitaxel achieved an Objective Response Rate (ORR) of 25% (5 out of 20 evaluable patients) with a median response duration of 83 days [3].

MCL-1 Paclitaxel SCLC

Primary Research Applications for Pelcitoclax (APG-1252) Based on Quantitative Evidence


Overcoming Acquired Resistance to Selective BCL-2 Inhibitors (e.g., Venetoclax)

Procure pelcitoclax for in vitro and in vivo studies investigating mechanisms and therapeutic strategies for cancers that have developed resistance to selective BCL-2 inhibitors like venetoclax. Its dual targeting of BCL-2 and BCL-xL directly addresses the common resistance mechanism of BCL-xL upregulation [1]. The evidence shows that pelcitoclax's active metabolite induces cytotoxicity in cell lines intrinsically resistant to venetoclax and reduces viability in those with acquired resistance, a property not shared by venetoclax itself [1].

Investigating Dual BCL-2/BCL-xL Inhibition in Solid Tumors with Mitigated Platelet Toxicity

Select pelcitoclax as the preferred tool compound for in vivo pharmacology studies requiring dual BCL-2/BCL-xL inhibition, particularly in solid tumor models. The prodrug design provides a >30-fold safety margin against platelet killing compared to its active metabolite, enabling therapeutic windows that are unattainable with navitoclax . This makes long-term efficacy studies in animal models of cancers like small cell lung cancer (SCLC) and gastric cancer more feasible [2].

Combination Therapy Research Targeting MCL-1-Mediated Survival

Utilize pelcitoclax in combination studies, particularly with taxanes (e.g., paclitaxel) or other agents, to explore synergistic cell death mechanisms. Preclinical and clinical data confirm that this combination downregulates the key anti-apoptotic protein MCL-1, a major resistance factor, and results in measurable clinical response in R/R SCLC (25% ORR) [3]. This makes it a highly relevant compound for translational research in SCLC and other malignancies where MCL-1 contributes to therapy failure.

Advanced Combination Strategies in T-Cell Malignancies

Employ pelcitoclax as a critical component of multi-drug regimens in preclinical research on T-cell acute lymphoblastic leukemia (T-ALL). Evidence shows that its active metabolite, APG-1244, is essential for achieving maximal synergistic apoptosis when combined with a multikinase inhibitor and a BCL-2 inhibitor, a level of activity not seen with doublet combinations [4]. This application is specific to researchers exploring novel, highly potent therapeutic regimens for aggressive T-cell cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelcitoclax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.